8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine

Lipophilicity LogP Scaffold optimization

8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine (CAS 611240-65-4, MFCD27938717) is an aromatic heterocyclic building block featuring a fused [1,2,4]triazolo[4,3-a]pyrazine core with a trifluoromethyl group at position 3 and a methyl substituent at position 8. With a molecular weight of 202.14 g/mol, an XLogP3 of 1.4, zero hydrogen bond donors, and a topological polar surface area (TPSA) of 43.1 Ų, it presents a compact, lipophilic, planar scaffold suitable for further functionalization in medicinal chemistry programs.

Molecular Formula C7H5F3N4
Molecular Weight 202.14 g/mol
Cat. No. B15053823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine
Molecular FormulaC7H5F3N4
Molecular Weight202.14 g/mol
Structural Identifiers
SMILESCC1=NC=CN2C1=NN=C2C(F)(F)F
InChIInChI=1S/C7H5F3N4/c1-4-5-12-13-6(7(8,9)10)14(5)3-2-11-4/h2-3H,1H3
InChIKeyZXSVGFMQXSILHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine – Core Properties and Scaffold Identity


8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine (CAS 611240-65-4, MFCD27938717) is an aromatic heterocyclic building block featuring a fused [1,2,4]triazolo[4,3-a]pyrazine core with a trifluoromethyl group at position 3 and a methyl substituent at position 8 [1]. With a molecular weight of 202.14 g/mol, an XLogP3 of 1.4, zero hydrogen bond donors, and a topological polar surface area (TPSA) of 43.1 Ų, it presents a compact, lipophilic, planar scaffold suitable for further functionalization in medicinal chemistry programs [1][2]. The fully aromatic ring system distinguishes it from its partially saturated 5,6,7,8-tetrahydro counterparts, conferring rigidity and planarity that are critical design parameters for target engagement in kinase and receptor programs [2].

Why Generic Substitution of 8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine Fails


The [1,2,4]triazolo[4,3-a]pyrazine scaffold tolerates substantial structural variation—including saturation state, substituent position, and N-alkylation—that profoundly alters physicochemical and pharmacological profiles [1]. Subtle changes such as removal of the 8-methyl group (des-methyl analog), saturation of the pyrazine ring (tetrahydro analog), or migration of the methyl to position 5 each produce scaffolds with divergent lipophilicity, hydrogen bonding capacity, molecular shape, and synthetic reactivity [2][3]. Consequently, in-class compounds cannot be interchanged as building blocks or pharmacophore mimetics without altering downstream synthetic routes, target-binding geometry, or ADME properties. The quantitative evidence below details where 8-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine occupies a distinct property space relative to its closest structural analogs.

Quantitative Differentiation Evidence for 8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine


Lipophilicity (XLogP3) Comparison: 8-Methyl vs. Des-Methyl Aromatic Analog

The 8-methyl substituent increases computed lipophilicity by 0.4 log units relative to the des-methyl analog. 8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine has an XLogP3 of 1.4 [1], whereas 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine has an XLogP3 of 1.0 [2]. Both compounds share the same TPSA (43.1 Ų) and hydrogen bond donor count (0), isolating the methyl group as the sole driver of the lipophilicity shift.

Lipophilicity LogP Scaffold optimization

Aromatic Scaffold vs. Tetrahydro Analog: Hydrogen Bond Donor Count and Molecular Shape

The fully aromatic 8-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine has zero hydrogen bond donors (HBD = 0) [1], whereas its direct tetrahydro analog, 8-methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (CAS 611240-66-5), has one hydrogen bond donor (HBD = 1) due to the secondary amine in the saturated ring [2]. The aromatic system is planar and rigid; the tetrahydro analog introduces a puckered, flexible ring conformation. This difference is fundamental for structure-based design: the planar aromatic core can engage in π–π stacking interactions with flat hydrophobic pockets, while the tetrahydro analog presents a non-planar, H-bond-capable scaffold.

Aromaticity Planarity Hydrogen bonding Scaffold rigidity

Lipophilicity Contrast: Aromatic Target vs. Tetrahydro Analog (XLogP3 Δ of 1.5 Units)

The lipophilicity difference between the aromatic target and its tetrahydro counterpart is dramatic. The target compound has an XLogP3 of 1.4 [1], while the tetrahydro analog has an XLogP3 of –0.1 [2], representing a 1.5 log unit shift driven entirely by saturation of the pyrazine ring. This magnitude of difference corresponds to an approximately 30-fold change in predicted octanol/water partition coefficient.

Lipophilicity LogP Scaffold saturation Drug-likeness

Positional Isomerism: 8-Methyl vs. 5-Methyl Triazolo[4,3-a]pyrazine

The 8-methyl and 5-methyl positional isomers of 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine are distinct chemical entities (CAS 611240-65-4 vs. 723286-86-0, respectively) with identical molecular formulas (C₇H₅F₃N₄) but different connectivity [1]. The methyl group position alters the electronic environment of the ring nitrogens and the steric accessibility of the pyrazine ring for further functionalization. The 8-methyl isomer places the methyl group adjacent to the bridgehead nitrogen, while the 5-methyl isomer places it adjacent to the triazole ring.

Positional isomerism Regiochemistry Scaffold functionalization

Utility as a Medicinal Chemistry Building Block: Triazolo[4,3-a]pyrazine Scaffold in Kinase and Receptor Programs

The [1,2,4]triazolo[4,3-a]pyrazine core, including 8-methyl-substituted variants, is a validated scaffold in multiple therapeutic programs. Patent literature establishes its use in selective NK-3 receptor antagonists (N-acyl-(3-substituted)-(8-methyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazines) [1] and in PARP1 inhibitors [2]. The fully aromatic 8-methyl-3-(trifluoromethyl) variant serves as the unsaturated precursor from which dihydro and tetrahydro analogs are derived via reduction. Importantly, the 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine substructure is a recognized pharmacophore in sitagliptin (DPP-IV inhibitor) [3].

Building block Kinase inhibitors NK-3 receptor PARP1 inhibitors

Optimal Research and Procurement Scenarios for 8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine


CNS Drug Discovery Programs Requiring a Planar, HBD-Free Heterocyclic Scaffold

For CNS targets with flat, hydrophobic binding pockets—such as the hinge region of kinases or the orthosteric site of GPCRs—the planar aromatic core and absence of hydrogen bond donors (HBD = 0) of 8-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine provide an ideal starting scaffold. Its XLogP3 of 1.4 falls within the favorable CNS drug-like range, in contrast to the tetrahydro analog (XLogP3 = –0.1) which is significantly more polar [1]. This compound is directly relevant to NK-3 receptor antagonist programs as evidenced by patent literature claiming 8-methyl-substituted triazolo[4,3-a]pyrazines [2].

Synthesis of Bioactive Derivatives via Electrophilic or Cross-Coupling Chemistry on an Aromatic Core

The fully aromatic pyrazine ring of this compound enables electrophilic substitution and transition-metal-catalyzed cross-coupling reactions that are not accessible on the saturated tetrahydro scaffold. The methyl group at position 8 provides a synthetic handle for further functionalization (e.g., oxidation, halogenation) without the competing reactivity of a secondary amine [1]. Researchers building focused libraries of triazolo[4,3-a]pyrazine derivatives—such as those targeting PARP1 [2] or dual c-Met/VEGFR-2 kinases—should select this aromatic building block when downstream chemistry requires an sp²-rich, planar intermediate.

Procurement for Structure-Activity Relationship (SAR) Studies Requiring Defined, Reproducible Physicochemical Parameters

For SAR campaigns where lipophilicity is a controlled variable, the 8-methyl analog offers a defined XLogP3 of 1.4, +0.4 units above the des-methyl analog and +1.5 units above the tetrahydro analog [1]. This discrete, quantifiable lipophilicity step enables systematic assessment of the methyl group's contribution to target potency, selectivity, and ADME properties. Commercial availability from multiple suppliers at ≥95–98% purity supports reproducible procurement for multi-round SAR iterations.

Precursor for Dihydro- and Tetrahydro-Triazolo[4,3-a]pyrazine Derivatives with Controlled Saturation State

As the fully aromatic progenitor, this compound can be selectively reduced to yield 5,6-dihydro or 5,6,7,8-tetrahydro derivatives with precise control over the final saturation state. This synthetic flexibility contrasts with purchasing pre-reduced analogs, which limits downstream diversification. The 8-methyl-3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine substructure appears in NK-3 antagonist patents [1], and accessing this intermediate via controlled reduction of the aromatic parent allows in-house control over stereochemistry and batch reproducibility.

Quote Request

Request a Quote for 8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.